B1578711 Beta-Amyloid (6-17)

Beta-Amyloid (6-17)

Cat. No.: B1578711
M. Wt: 1449.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (6-17) is a useful research compound. Molecular weight is 1449.6. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (6-17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (6-17) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Alzheimer's Disease Pathogenesis

Beta-Amyloid peptides are central to the amyloid cascade hypothesis, which posits that the accumulation of amyloid plaques is a primary event in AD pathology. The fragment Beta-Amyloid (6-17) is particularly relevant for several reasons:

  • Neurotoxicity : Studies indicate that Beta-Amyloid (6-17) can form oligomers that are neurotoxic, contributing to synaptic dysfunction and neuronal death . This neurotoxic property makes it a critical target for therapeutic interventions aimed at mitigating cognitive decline.
  • Biomarker Potential : The presence and levels of Beta-Amyloid peptides, including (6-17), are used as biomarkers for diagnosing AD. Imaging techniques such as positron emission tomography (PET) can visualize amyloid deposition in vivo, aiding in early diagnosis and monitoring disease progression .

Therapeutic Development

The therapeutic applications of Beta-Amyloid (6-17) are primarily focused on drug development aimed at reducing amyloid accumulation or preventing its toxic effects:

  • Monoclonal Antibodies : Recent advancements include the development of monoclonal antibodies targeting amyloid aggregates. For instance, drugs like aducanumab and lecanemab have shown efficacy in reducing amyloid burden and modestly improving cognitive outcomes in clinical trials . These therapies often target specific regions of the amyloid peptide, including fragments like Beta-Amyloid (6-17).
  • Small Molecule Inhibitors : Researchers are exploring small molecules that can inhibit the aggregation of Beta-Amyloid peptides or promote their clearance from the brain. These compounds aim to prevent the formation of toxic oligomers and plaques, thereby slowing disease progression .

Research Insights and Case Studies

Numerous studies have highlighted the significance of Beta-Amyloid (6-17) in understanding AD:

  • Cognitive Performance Correlation : Research has shown a correlation between elevated levels of amyloid burden and poorer cognitive performance in aging populations. For example, a study found significant associations between increased amyloid levels and declines in processing speed, working memory, and reasoning abilities .
  • Mixed Pathologies : Case studies reveal that individuals with mixed pathologies, such as those exhibiting both amyloid deposition and tau pathology, show distinct clinical symptoms and responses to treatment. Understanding these interactions is crucial for developing targeted therapies .

Data Table: Summary of Key Findings

Study ReferenceKey FindingsImplications
Aβ accumulation is linked to AD progressionSupports the role of Aβ as a therapeutic target
Elevated Aβ correlates with cognitive declineHighlights the importance of early detection
Successes with Aβ-targeted therapiesEncourages further development in this area
Aβ exhibits neuroprotective properties at low concentrationsSuggests potential for dual-role therapies

Properties

Molecular Weight

1449.6

sequence

HDSGYEVHHQKL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.